molecular formula C8H9NO B1585202 Phenacylamine CAS No. 613-89-8

Phenacylamine

Cat. No. B1585202
CAS RN: 613-89-8
M. Wt: 135.16 g/mol
InChI Key: HEQOJEGTZCTHCF-UHFFFAOYSA-N
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Description

Phenacylamine, also known as 2-Amino-1-phenylethanone, is a compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 and is composed of Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), and Oxygen (11.84%) .


Synthesis Analysis

Phenacylamine can be prepared from α-phenylethylamine . A new coupling reaction of phenacylamines with silylstannane and lithium diisopropylamide (LDA) has been reported . This reaction involves the treatment of a phenacylamine iodide with (trimethylsilyl)tributylstannane and cesium fluoride (CsF), yielding a dimerization product .


Molecular Structure Analysis

Phenacylamine has a simple molecular structure with a phenyl group attached to an ethanone group with an amino substituent . The molecular structure of Phenacylamine is influenced by the presence of the phenyl group and the amino group, which can interact with the delocalized electrons in the benzene ring .


Chemical Reactions Analysis

Phenacylamine can undergo various chemical reactions. For instance, it can participate in coupling reactions with silylstannane and lithium diisopropylamide (LDA) to form dimeric compounds .


Physical And Chemical Properties Analysis

Phenacylamine is a compound with a molecular weight of 135.16 . It has a percent composition of Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), and Oxygen (11.84%) . The physical and chemical properties of Phenacylamine are influenced by its molecular structure and the presence of functional groups .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Phenacylamine derivatives are used in a new type of coupling reaction with silylstannane and lithium diisopropylamide (LDA). This reaction forms the core of organic synthesis .

Methods of Application

The treatment of a phenacylamine iodide with (trimethylsilyl)tributylstannane (Me3SiSnBu 3) and cesium fluoride (CsF) gave a dimerization product having no iodine atom. Reaction of the iodide with LDA afforded a dimerization product with an iodine atom .

Results or Outcomes

The products were separated into the meso and racemic isomers. The integral values of N-methyl protons in the 1H-NMR spectrum of the product showed a 1:2 meso:racemic product ratio .

Synthesis of Antidepressants

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences .

Summary of the Application

Phenacylamine is used in the synthesis of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol (PI-OH), a compound with noradrenaline (NA) potentiating activity due to NA reuptake inhibition. This compound is a candidate for antidepressants .

Methods of Application

The synthesis of PI-OH is achieved by intramolecular Barbier reaction of the phenacylamine with n-BuLi .

Results or Outcomes

The NA potentiating activity was found to reside exclusively in one enantiomer of PI-OH .

Safety And Hazards

Phenacylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-amino-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQOJEGTZCTHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5468-37-1 (mono-hydrochloride)
Record name Phenacylamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80210206
Record name Phenacylamine
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Aminoacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032628
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Product Name

2-Aminoacetophenone

CAS RN

613-89-8
Record name 2-Aminoacetophenone
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Record name Phenacylamine
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Record name Phenacylamine
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Record name 2-amino-1-phenylethan-1-one
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Record name PHENACYLAMINE
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Record name 2-Aminoacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

20 °C
Record name 2-Aminoacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2-Bromoacetophenone (18 g, 90 mmol) was dissolved in 900 m of chloroform. Hexamethylenetetraamine (13.87 g, 99 mmol) was added thereto and the reaction mixture was stirred at 60° C. for 4 hours. After stirring, the reaction mixture was cooled down to room temperature, filtered, and the collected precipitate was suspended in 180 m of ethanol. To the suspension thus obtained was added dropwise 90 m of conc. HCl, and the reaction mixture was stirred at room temperature for 18 hours. Then, the reaction mixture was filtered to remove a white precipitate, the filtrate was concentrated under reduced pressure to obtain a yellow solid. This solid was recrystallized from a mixture of methanol and ethyl acetate (1:50, v/v) to obtain 13 g of 2-aminoacetophenone as a yellow solid.
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Synthesis routes and methods II

Procedure details

Evaluation of the reaction efficiency as a function of the reactant to protein concentration ratio, and the reactivity with 2-ABA-like reactants is shown in FIG. 27. The mass spectra of hRBP4 with PCL incorporated at position 122 (hRBP4 Phe122PCL) after reaction with 0.1 mM 2-amino-benzaldehyde (2-ABA) is shown in FIG. 27A, while the mass spectra for hRBP4 Phe122PCL after reaction with 0.1 mM 2-amino-acetophenone (2-AAP) and 0.1 mM 2-amino-5-nitro-benzophenone (2-ANBP) are shown if FIG. 27B and FIG. 27C, respectively. All reactions were performed in 200 mM sodium acetate, pH 5.0. The protein conjugates are detected at the correct mass and with the expected mass increase as given in FIG. 23. In addition, yields of greater than 88% conversion for 2-ABA and 2-AAP were achieved, although because of low solubility a yield of about 5% was obtained for 2-ANBP. However, this demonstrates that 2-ABA analogues react efficiently at the PCL incorporation site at reactant to protein concentration ratios of 6 to 1. The extent of the reactions is only slightly lower than those performed at reactant to protein ratios of 600 to 1 (FIG. 26).
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Synthesis routes and methods III

Procedure details

1-(2-oxo-2-phenylethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane bromide (3.3 g, 9.73 mmol) was suspended in a mixture of ethanol (50 mL) and hydrochloric acid (4.93 mL, 58.4 mmol) and heated at reflux in ethanol (50 mL) for 1.5 hours. The mixture was cooled to 0° C., filtered, and washed by ethanol (30 mL). The organic phase was evaporated to afford an HCl salt of the title compound (1.7 g) as a pale yellow solid. LC-MS (ES) m/z=136 [M+H]+.
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4.93 mL
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50 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
Y Iwai, K Kita, Y Matsushita, A Yamauchi… - Chemical and …, 2002 - jstage.jst.go.jp
The new coupling reaction of phenacylamines with silylstannane and lithium diisopropylamide (LDA) is reported. The treatment of a phenacylamine iodide 1 with (trimethylsilyl) …
Number of citations: 3 www.jstage.jst.go.jp
G Şirikci, N Ancın, SG Öztaş… - Applied …, 2014 - Wiley Online Library
A series of new diphenyltin(IV) complexes of the type Ph 2 SnL (L 1 : N‐phenacyl‐5‐bromosalicylideneimine, Ph 2 SnL 1 ; L 2 : N‐phenacyl‐3,5‐dichlorosalicylideneimine, Ph 2 SnL 2 ; …
Number of citations: 9 onlinelibrary.wiley.com
A Gero - The Journal of Organic Chemistry, 1951 - ACS Publications
As a rule, primary and secondary-aminoketones are stable as salts only; the free bases undergo dimolecular condensation to substituted dihydropyrazines and pyrroles, respectively. …
Number of citations: 9 pubs.acs.org
T FUJII, K OGAWA, T ITAYA, T DATE… - Chemical and …, 1995 - jstage.jst.go.jp
A full account is given of the first syntheses of 6-mercaptopurine 7-N-oxide (4) and 6-methylthiopurine 7-N-oxide (5). The synthesis of 4 followed a" phenacylamine route", which started …
Number of citations: 6 www.jstage.jst.go.jp
AF Crowther, FG Mann, D Purdie - Journal of the Chemical Society …, 1943 - pubs.rsc.org
… In the presence of catalytic impurities, however, each phenacylamine will tend to cyclise to the … between the phenacylamine and the secondary amine occurred (Equation 2) giving a …
Number of citations: 29 pubs.rsc.org
A Alberola, JM Andrés, A Gonzalez… - Heterocycles …, 1989 - pascal-francis.inist.fr
Some observations on the reactivity of β-aminoenones towards phenacylamine hydrochloride … Some observations on the reactivity of β-aminoenones towards …
Number of citations: 11 pascal-francis.inist.fr
S Wawzonek, J Kozikowski - Journal of the American Chemical …, 1954 - ACS Publications
… These compounds were made in an effort to reduce toxic effects which the structure II might possess since it may be regarded as a substituted phenacylamine. Both types of amines …
Number of citations: 20 pubs.acs.org
R Peirow, M Adib, M Mahdavi - Tetrahedron Letters, 2021 - Elsevier
… The procedure consists of one-step tandem condensation and cyclization of Indole-2-carboxylic acid with isocyanides, phenacylamine hydrochloride and a variety of aromatic aldehydes…
Number of citations: 1 www.sciencedirect.com
HE Baumgarten, JM Petersen - Organic Syntheses, 2003 - Wiley Online Library
Phenacylamine Hydrochloride - Baumgarten - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
K Masuzawa, H Uchida - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… The starting material, phenacylamine oxime (I), was obtained in a good yield by the oximination of phenacylamine hydrochloride in the presence of acetic acid liberated from sodium …
Number of citations: 3 www.journal.csj.jp

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